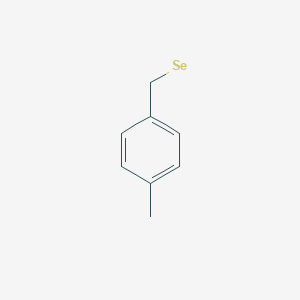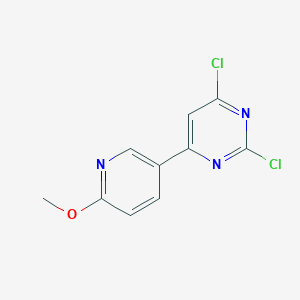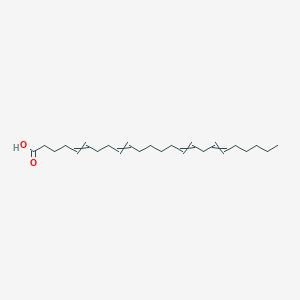![molecular formula C27H27PS B12627082 (2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane CAS No. 922165-30-8](/img/structure/B12627082.png)
(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane: is a chemical compound that belongs to the class of organophosphorus compounds It features a phosphane (phosphine) group bonded to a butyl chain, which is further substituted with a naphthalen-1-ylmethylsulfanyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane typically involves the following steps:
Formation of the Naphthalen-1-ylmethylsulfanyl Intermediate: This step involves the reaction of naphthalene with a suitable methylating agent to form naphthalen-1-ylmethyl. This intermediate is then reacted with a thiol to introduce the sulfanyl group.
Attachment to the Butyl Chain: The naphthalen-1-ylmethylsulfanyl intermediate is then reacted with a butyl halide under appropriate conditions to form the (2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl) intermediate.
Phosphane Introduction: Finally, the (2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl) intermediate is reacted with diphenylphosphine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane: can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form the corresponding phosphine oxide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Coordination: Transition metals like palladium or platinum can be used to form coordination complexes.
Major Products
Phosphine Oxide: Formed from oxidation reactions.
Substituted Derivatives: Formed from electrophilic aromatic substitution.
Metal Complexes: Formed from coordination with transition metals.
Scientific Research Applications
(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane: has several applications in scientific research:
Catalysis: Its ability to form coordination complexes with transition metals makes it useful as a ligand in catalytic reactions.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Medicinal Chemistry:
Biological Studies: Can be used as a probe or reagent in biochemical assays.
Mechanism of Action
The mechanism of action of (2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane largely depends on its application:
Catalysis: Acts as a ligand, coordinating with metal centers to facilitate various catalytic processes.
Biological Activity: If used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Similar in having a phosphane group bonded to phenyl groups but lacks the naphthalen-1-ylmethylsulfanyl and butyl substituents.
(2-{[(Phenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
Uniqueness
- The presence of the naphthalen-1-ylmethylsulfanyl group imparts unique electronic and steric properties, potentially enhancing its reactivity and selectivity in various applications.
(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane , its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
922165-30-8 |
|---|---|
Molecular Formula |
C27H27PS |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)butyl-diphenylphosphane |
InChI |
InChI=1S/C27H27PS/c1-2-26(29-21-23-14-11-13-22-12-9-10-19-27(22)23)20-28(24-15-5-3-6-16-24)25-17-7-4-8-18-25/h3-19,26H,2,20-21H2,1H3 |
InChI Key |
OSRPZAQMRXYREM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CP(C1=CC=CC=C1)C2=CC=CC=C2)SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)
![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)



![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
![3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione](/img/structure/B12627058.png)

![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4,6-dimethyl-](/img/structure/B12627066.png)
![1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene](/img/structure/B12627067.png)
![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)

![3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627076.png)

